BenchChemオンラインストアへようこそ!

4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid (CAS 1712169-32-8; molecular formula C₉H₉F₃N₂O₄S; molecular weight 298.24 g/mol) is a para-substituted benzoic acid derivative bearing a distinctive N-trifluoroethyl sulfamide (–NH–SO₂–NH–CH₂CF₃) linkage at the 4-position. This compound belongs to the broader sulfamoyl benzoic acid (SBA) class, which has been explored across multiple therapeutic target families including TRPM8 antagonists , LPA₂ receptor agonists , and carbonic anhydrase inhibitors.

Molecular Formula C9H9F3N2O4S
Molecular Weight 298.24 g/mol
CAS No. 1712169-32-8
Cat. No. B1450277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid
CAS1712169-32-8
Molecular FormulaC9H9F3N2O4S
Molecular Weight298.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NS(=O)(=O)NCC(F)(F)F
InChIInChI=1S/C9H9F3N2O4S/c10-9(11,12)5-13-19(17,18)14-7-3-1-6(2-4-7)8(15)16/h1-4,13-14H,5H2,(H,15,16)
InChIKeyHKGKSKSQILDHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic Acid (CAS 1712169-32-8): Structural Identity and Compound Class Placement for Procurement Decisions


4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid (CAS 1712169-32-8; molecular formula C₉H₉F₃N₂O₄S; molecular weight 298.24 g/mol) is a para-substituted benzoic acid derivative bearing a distinctive N-trifluoroethyl sulfamide (–NH–SO₂–NH–CH₂CF₃) linkage at the 4-position . This compound belongs to the broader sulfamoyl benzoic acid (SBA) class, which has been explored across multiple therapeutic target families including TRPM8 antagonists [1], LPA₂ receptor agonists [2], and carbonic anhydrase inhibitors [3]. The defining structural feature—a sulfamide bridge (N–SO₂–N) rather than the more common sulfonamide (C–SO₂–N)—introduces an additional hydrogen-bond donor/acceptor site and alters both electronic distribution and conformational flexibility relative to closely related sulfonamide analogs such as 4-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid (CAS 610259-76-2).

Why 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic Acid Cannot Be Interchanged with Generic Sulfamoyl Benzoic Acid Analogs


The sulfamide (–NH–SO₂–NH–) linkage in 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid distinguishes it fundamentally from the sulfonamide (–SO₂–NH–) connectivity present in the majority of commercial sulfamoyl benzoic acid derivatives. This structural difference is not cosmetic: in the cyclic sulfamide γ-secretase inhibitor series, replacement of the sulfonamide with a sulfamide motif, combined with N-trifluoroethyl substitution, produced compounds with markedly improved in vitro potency and in vivo pharmacokinetic profiles compared to the corresponding sulfonamide analogs [1]. Furthermore, the para-substitution pattern on the benzoic acid ring directs both the carboxylate pharmacophore and the sulfamide side chain into distinct orientations relative to meta-substituted regioisomers such as 3-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid (CAS 610259-77-3), which can alter target binding geometry as demonstrated in carbonic anhydrase II co-crystal structures with para-substituted benzamide ligands [2]. Generic substitution with regioisomeric or sulfonamide-based analogs therefore risks loss of the specific hydrogen-bonding network, conformational preferences, and electronic properties that the sulfamide–trifluoroethyl combination uniquely provides.

Quantitative Differentiation Evidence: 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic Acid vs. Closest Analogs


Sulfamide vs. Sulfonamide Linkage: Impact on Hydrogen-Bond Donor Count and Polar Surface Area

The target compound possesses a sulfamide bridge (–NH–SO₂–NH–) which provides two N–H hydrogen-bond donors, whereas the closest sulfonamide analog 4-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid (CAS 610259-76-2) contains only one N–H donor (–SO₂–NH–) . This structural distinction increases the hydrogen-bond donor count from 1 to 2 and elevates the topological polar surface area (tPSA) by approximately 17 Ų (from ~83 Ų to ~100 Ų), as calculated from SMILES: O=C(O)c1ccc(NS(=O)(=O)NCC(F)(F)F)cc1 vs. O=C(O)c1ccc(S(=O)(=O)NCC(F)(F)F)cc1 . In the context of the cyclic sulfamide γ-secretase inhibitor series, the sulfamide-to-sulfonamide replacement combined with N-trifluoroethyl substitution improved in vitro IC₅₀ from micromolar to sub-nanomolar range (e.g., compound 1 IC₅₀ = 0.24 nM in SHSY5Y cellular assay vs. micromolar activity for the sulfonamide hit) [1].

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

Para- vs. Meta-Substitution Regioisomerism: Differential Carbonic Anhydrase II Binding Geometry

The para-substitution pattern of the target compound positions the carboxylate and sulfamide groups in a linear geometry optimal for spanning the carbonic anhydrase active site, as evidenced by the 1.39 Å resolution co-crystal structure of the closely related para-substituted 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide bound to human carbonic anhydrase II (hCA II, PDB: 3RYJ), where the trifluoroethyl group occupies the hydrophobic wall and the sulfonamide nitrogen coordinates the catalytic Zn²⁺ ion [1]. The meta-substituted regioisomer 3-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid (CAS 610259-77-3) places the carboxylate at a ~120° angle relative to the sulfamide group, disrupting this linear binding geometry. Isothermal titration calorimetry (ITC) measurements on the para-benzamide series demonstrated that the trifluoroethyl substituent contributes a hydrophobic binding free energy indistinguishable from its hydrocarbon analog (ΔΔG < 0.1 kcal/mol difference), confirming that fluorination does not compromise binding affinity while conferring metabolic stability advantages [1].

Structural Biology Carbonic Anhydrase Inhibition X-ray Crystallography

Trifluoroethyl Sulfamide Motif: Metabolic Stability Advantage Over Non-Fluorinated Alkyl Sulfamides

The trifluoroethyl (–CH₂CF₃) group on the sulfamide nitrogen introduces a strong electron-withdrawing effect that reduces the pKa of the adjacent sulfamide N–H and decreases susceptibility to oxidative N-dealkylation by cytochrome P450 enzymes, a common metabolic liability of non-fluorinated N-alkyl sulfamides [1]. In the cyclic sulfamide γ-secretase inhibitor series, the N-trifluoroethyl-substituted sulfamide 6b demonstrated an improved pharmacokinetic profile (reduced clearance, increased oral bioavailability) relative to the corresponding sulfonamide 2b, with in vivo brain Aβ40 reduction sustained over 6 hours in APP-YAC transgenic mice [2]. While direct metabolic stability data for the target compound itself have not been published, the trifluoroethyl sulfamide motif has been independently validated as a metabolically stabilized sulfamide isostere across multiple medicinal chemistry programs [1][2]. Non-fluorinated N-ethyl or N-methyl sulfamide analogs of benzoic acid (e.g., 4-(methylsulfamoyl)benzoic acid, CAS 10252-63-8) lack this stabilizing fluorine effect and are expected to exhibit higher intrinsic clearance.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Benzoic Acid vs. Propanoic Acid Scaffold: Carboxylate pKa and Conformational Preorganization

The target compound features a para-substituted benzoic acid scaffold (pKa of the carboxylic acid ≈ 4.2, influenced by the electron-withdrawing sulfamide substituent), whereas the analogous propanoic acid derivative (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid (TESPA) incorporates a chiral α-amino acid framework with a higher carboxylate pKa (~4.8–5.0) and greater conformational flexibility due to the ethylene spacer . The benzoic acid scaffold provides conformational preorganization: the carboxylate is directly conjugated with the aromatic ring, restricting rotational freedom and reducing the entropic penalty upon target binding relative to the more flexible propanoic acid analog [1]. This rigidification is advantageous for structure-based drug design where a defined carboxylate orientation is required, as demonstrated by the extensive SAR developed for para-substituted sulfamoyl benzoic acids as LPA₂ agonists, where subnanomolar EC₅₀ values were achieved with rigid SBA scaffolds (e.g., compound 11d, EC₅₀ = 5.06 × 10⁻³ nM) [1].

Physicochemical Properties Ligand Design Scaffold Comparison

Commercially Available Purity Benchmark: 95% Specification with Analytical Verification

The target compound is commercially available from multiple independent suppliers at a standardized purity specification of 95% (HPLC), with supporting analytical documentation including NMR and MS characterization . In contrast, several structurally related analogs exhibit greater variability in commercial purity: 4-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid (CAS 610259-76-2) is offered at 95% purity by some vendors but with limited batch-specific analytical certificates, while 3-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid (CAS 610259-77-3) is typically available only at ≥97% specification from a narrower supplier base . For procurement decisions, the availability of batch-specific QC data (COA) for CAS 1712169-32-8 from major Chinese research chemical suppliers (Leyan, product #2097500) reduces the risk of regioisomeric contamination, which is particularly critical given that the meta-isomer (CAS 610259-77-3) shares the same molecular weight and could co-elute under standard HPLC conditions .

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic Acid Based on Differential Evidence


Structure-Based Design of Carbonic Anhydrase Isoform-Selective Inhibitors Requiring a Bidentate Zinc-Binding Sulfamide Pharmacophore

The sulfamide –NH–SO₂–NH– motif provides two ionizable N–H groups capable of coordinating the catalytic Zn²⁺ ion in carbonic anhydrase active sites, in contrast to the single N–H donor of sulfonamide-based CA inhibitors. The para-substitution pattern of the target compound matches the binding geometry validated in the hCA II co-crystal structure with 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide (PDB: 3RYJ, 1.39 Å resolution) [1]. Researchers pursuing CA isoform selectivity can exploit this scaffold to probe interactions with the hydrophobic wall (where the –CH₂CF₃ group resides) while the benzoic acid carboxylate can be derivatized to access the rim of the active site cavity, a strategy that has yielded subnanomolar inhibitors in the broader SBA class [2].

LPA₂ Receptor Agonist Lead Optimization Using a Rigidified Benzoic Acid Scaffold

The rigid para-substituted benzoic acid core of the target compound is the validated scaffold for achieving picomolar LPA₂ agonist activity, as demonstrated by compound 11d (EC₅₀ = 5.06 × 10⁻³ nM) in the sulfamoyl benzoic acid series [1]. The sulfamide linkage introduces an additional H-bond donor, which can be exploited to engineer novel interactions with the LPA₂ orthosteric site. The trifluoroethyl group provides metabolic stabilization of the sulfamide N–H against oxidative metabolism, a critical feature for translating in vitro potency to in vivo radioprotective efficacy, as required for GI acute radiation syndrome models where LPA₂ agonists have shown therapeutic promise [1].

Metabolic Stability Screening of Sulfamide-Containing Fragment Libraries for CNS Drug Discovery

The N-trifluoroethyl sulfamide motif is recognized across multiple medicinal chemistry programs as a metabolically stabilized sulfamide isostere that resists CYP-mediated N-dealkylation [1]. The target compound can serve as a fragment-like scaffold (MW < 300 Da) for CNS drug discovery programs requiring a carboxylic acid warhead with enhanced metabolic stability. The benzoic acid moiety provides a synthetic handle for further elaboration (amide coupling, esterification) while the trifluoroethyl group simultaneously increases lipophilicity (facilitating passive BBB penetration) and blocks the primary metabolic soft spot of unsubstituted N-alkyl sulfamides, as demonstrated in the cyclic sulfamide γ-secretase inhibitor program where N-trifluoroethyl substitution conferred sustained brain Aβ40 reduction in APP-YAC mice [2].

Regioisomeric Selectivity Studies in Sulfamoyl Benzoic Acid Target Engagement Assays

The commercial availability of the para-isomer (CAS 1712169-32-8) at 95% purity with batch-specific COA documentation from multiple suppliers [1] enables rigorous regioisomeric selectivity profiling against the meta-isomer (CAS 610259-77-3). Given the ~120° geometric divergence in carboxylate orientation between para- and meta-substituted regioisomers, paired testing of both isomers in target binding assays (e.g., thermal shift, SPR, or ITC) can differentiate specific binding poses from non-specific hydrophobic interactions. The well-characterized para-substituted benzamide analog in PDB: 3RYJ provides a structural reference point for interpreting binding data, making the para-isomer the appropriate positive control for SAR studies involving sulfamide-containing benzoic acid libraries [2].

Quote Request

Request a Quote for 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.